molecular formula C8H11N3O2 B12756507 2-Pyrrolidinone, 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)- CAS No. 126145-47-9

2-Pyrrolidinone, 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-

Cat. No.: B12756507
CAS No.: 126145-47-9
M. Wt: 181.19 g/mol
InChI Key: SXMNSULDGQOWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxopyrrolidinomethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyrrolidinone ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidinomethyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-oxopyrrolidine with a suitable oxadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidinomethyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Oxopyrrolidinomethyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidinomethyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: Compounds like 3,3-diphenylpyrrolid-2-one share a similar pyrrolidinone ring structure.

    Oxadiazole Derivatives: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole have a similar oxadiazole ring.

Uniqueness

3-(2-Oxopyrrolidinomethyl)-5-methyl-1,2,4-oxadiazole is unique due to the combination of both pyrrolidinone and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

126145-47-9

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-6-9-7(10-13-6)5-11-4-2-3-8(11)12/h2-5H2,1H3

InChI Key

SXMNSULDGQOWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.